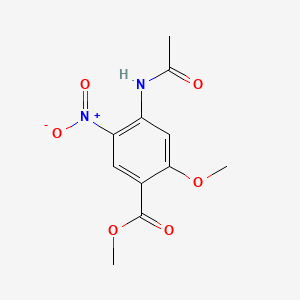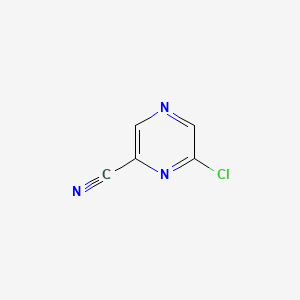
Heptane, 1,1'-thiobis-
描述
Heptane, 1,1'-thiobis- is a useful research compound. Its molecular formula is C14H30S and its molecular weight is 230.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptane, 1,1'-thiobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 1,1'-thiobis- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Heptyl sulfide, also known as Heptane, 1,1’-thiobis-, Diheptyl sulfide, or n-Heptyl sulfide, is a compound with the molecular formula C14H30S and a molecular weight of 230.45 . Despite its widespread use in proteomics research , the specific mechanism of action of heptyl sulfide remains largely unexplored.
Mode of Action
H2S has been shown to modulate various cellular pathways and physiological responses .
Biochemical Pathways
Given the potential similarities to h2s, it’s possible that heptyl sulfide may influence pathways related to inflammation, oxidative stress, and cellular homeostasis .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications .
Result of Action
The molecular and cellular effects of heptyl sulfide’s action are currently unknown. Based on the potential similarities to h2s, it’s possible that heptyl sulfide may have anti-inflammatory effects, regulate oxidative stress, and maintain cellular homeostasis .
Action Environment
It’s known that heptyl sulfide should be handled carefully to avoid release into the environment .
生化分析
Biochemical Properties
Heptane, 1,1’-thiobis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can lead to the modification of protein structure and function. Additionally, Heptane, 1,1’-thiobis- can act as a reducing agent, influencing redox reactions within cells .
Cellular Effects
Heptane, 1,1’-thiobis- affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with proteins can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli. Moreover, Heptane, 1,1’-thiobis- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Heptane, 1,1’-thiobis- involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. Additionally, Heptane, 1,1’-thiobis- can influence gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions ultimately affect cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Heptane, 1,1’-thiobis- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Heptane, 1,1’-thiobis- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to Heptane, 1,1’-thiobis- can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Heptane, 1,1’-thiobis- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Heptane, 1,1’-thiobis- can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions .
Metabolic Pathways
Heptane, 1,1’-thiobis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and other metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For example, Heptane, 1,1’-thiobis- can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
Within cells and tissues, Heptane, 1,1’-thiobis- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, Heptane, 1,1’-thiobis- may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of Heptane, 1,1’-thiobis- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that influence biochemical reactions .
属性
IUPAC Name |
1-heptylsulfanylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30S/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMIDOZYVQXGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060879 | |
| Record name | Heptane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Diheptyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-65-2 | |
| Record name | Diheptyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1,1'-thiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diheptyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1′-Thiobis[heptane] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CCC2QR5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of diheptyl sulfide?
A1: Diheptyl sulfide is an organic sulfide compound with the molecular formula C14H30S. Its molecular weight is 230.45 g/mol. Although spectroscopic data isn't provided in the abstracts, we can infer that techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) would be crucial for structural characterization.
Q2: Are there any known toxicological concerns associated with diheptyl sulfide?
A2: While the provided abstracts do not directly address the toxicological profile of diheptyl sulfide, it's crucial to emphasize that safety data should always be considered. Information on potential toxicity, adverse effects, and safety limits should be obtained from relevant safety data sheets and further research.
Q3: How does the structure of a 2-acetoxyphenyl alkyl sulfide relate to its ability to inhibit COX-2?
A: Kalgutkar et al. [] extensively investigated the structure-activity relationship (SAR) of 2-acetoxyphenyl alkyl sulfides as COX-2 inhibitors. They found that extending the S-alkyl chain length led to increased inhibitory potency, peaking with a heptyl chain. The introduction of an alkynyl group further enhanced potency and selectivity for COX-2 over COX-1. The research highlights the importance of specific structural features in designing effective COX-2 inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)


